molecular formula C18H20O6 B2830616 methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate CAS No. 1014081-10-7

methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate

Cat. No. B2830616
CAS RN: 1014081-10-7
M. Wt: 332.352
InChI Key: QPNUBUUAGHTCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate is a useful research compound. Its molecular formula is C18H20O6 and its molecular weight is 332.352. The purity is usually 95%.
BenchChem offers high-quality methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Coumarins have been extensively studied for their potential as anticancer agents. Researchers have investigated the cytotoxic effects of methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further exploration in cancer therapy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Some studies have reported that coumarin derivatives, including methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate, exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and reduce inflammation-related damage .

Antioxidant Potential

Methyl coumarin derivatives have demonstrated antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. Researchers are interested in exploring their potential in preventing oxidative damage associated with various diseases .

Anti-HIV Research

Coumarins have been evaluated for their anti-HIV activity. Although more studies are needed, some derivatives have shown promising results in inhibiting viral replication. Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate could be part of this research area .

Anti-Tuberculosis Properties

Given the global health challenge posed by tuberculosis, scientists have explored novel compounds for potential anti-tubercular activity. Coumarins, including our compound of interest, have been investigated as inhibitors of Mycobacterium tuberculosis growth .

DNA Gyrase Inhibition

DNA gyrase is an essential enzyme involved in DNA replication and repair. Some coumarin derivatives exhibit DNA gyrase inhibition, which could be relevant in antimicrobial drug development .

Other Biological Activities

Apart from the mentioned fields, methyl coumarin derivatives have been studied for their anti-microbial, anti-platelet, anti-Alzheimer, and anti-viral properties. Researchers continue to explore their diverse biological activities .

properties

IUPAC Name

methyl 2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-10-7-14(19)23-17-11-5-6-18(2,3)24-12(11)8-13(16(10)17)22-9-15(20)21-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUBUUAGHTCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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